10× Lower Hole Concentration in AlSb Epilayers Grown with TTBAl Versus Conventional Aluminum Sources
In low-pressure OMVPE growth of AlₓGa₁₋ₓSb epilayers, TTBAl-derived AlSb (x = 1) exhibits a hole concentration saturating at approximately 5 × 10¹⁸ cm⁻³, which is about 10 times lower than layers grown with conventional aluminum precursors such as trimethylaluminum or triethylaluminum under analogous conditions [1]. The background carbon and oxygen concentrations in TTBAl-grown AlSb were measured at ~2 × 10¹⁸ cm⁻³ and ~6 × 10¹⁹ cm⁻³ (with TESb), respectively [1].
| Evidence Dimension | Hole concentration (p-type doping) in AlSb epitaxial layers |
|---|---|
| Target Compound Data | ~5 × 10¹⁸ cm⁻³ (saturated, x = 1, AlSb) |
| Comparator Or Baseline | Conventional Al sources (TMA/TEA): approximately 5 × 10¹⁹ cm⁻³ (estimated ~10× higher) |
| Quantified Difference | Approximately 10-fold reduction in unintended p-type carrier concentration |
| Conditions | Low-pressure OMVPE, AlₓGa₁₋ₓSb on GaSb and GaAs substrates, TESb or TMSb antimony source |
Why This Matters
Lower background hole concentration directly enables higher resistivity and greater doping control in antimonide-based optoelectronic and thermophotovoltaic device structures.
- [1] Wang, C. A.; Finn, M. C.; Salim, S.; Jensen, K. F.; Jones, A. C. Tritertiarybutylaluminum as an Organometallic Source for Epitaxial Growth of AlGaSb. Appl. Phys. Lett. 1995, 67 (10), 1384–1386. DOI: 10.1063/1.115541. View Source
